molecular formula C8H7N3O3 B3389864 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid CAS No. 941055-65-8

2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid

Cat. No.: B3389864
CAS No.: 941055-65-8
M. Wt: 193.16 g/mol
InChI Key: XJKVVRVSPXRKSC-UHFFFAOYSA-N
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Description

2-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with an acetic acid substituent at the 2-position. The compound is synthesized via a two-step process: condensation of ethyl 2-oxoacetate with substituted hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine scaffold .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-7(13)5-11-8(14)10-4-2-1-3-6(10)9-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKVVRVSPXRKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941055-65-8
Record name 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid
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Biological Activity

2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid is a heterocyclic compound with the molecular formula C8H7N3O3. It features a triazole ring fused to a pyridine structure and possesses potential biological activities that warrant further investigation.

Structural Characteristics

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 197.19 g/mol
  • SMILES : C1=CC2=NN(C(=O)N2C=C1)CC(=O)O
  • InChIKey : XJKVVRVSPXRKSC-UHFFFAOYSA-N

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Analogues of this compound have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values in the range of 18.8 µM to 29.3 µM against colon (HCT116) and breast (MCF7) cancer cell lines, indicating significant anticancer activity .

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, related compounds within the triazole and pyridine classes have exhibited promising antibacterial properties. Studies suggest that modifications in the chemical structure can enhance effectiveness against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives often depend on their structural modifications. Key findings include:

  • Substituent Effects : The presence of electronegative groups or specific functional moieties can significantly enhance the activity of triazole derivatives. For instance, compounds with halogen substitutions have shown improved anticancer properties .

Case Studies

  • Anticancer Activity : A study involving a series of triazole-pyridine derivatives revealed that specific substitutions increased potency against leukemia and solid tumor lines. The structural analysis indicated that certain configurations were crucial for maximizing therapeutic effects .
  • Antibacterial Studies : Research has indicated that triazole compounds can exhibit broad-spectrum antibacterial activity. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

Summary of Biological Activities

Activity TypeCompound ClassIC50 (µM)Reference
AnticancerTriazole Derivatives18.8
AntibacterialTriazole-Pyridine CompoundsVaries

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. In particular, 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid has shown effectiveness against various bacterial strains. A study demonstrated its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its use in developing new antibiotics.

Case Study : A synthesized derivative of this compound was tested against a panel of pathogens and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines. This property is particularly valuable for developing treatments for chronic inflammatory diseases.

Case Study : In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels .

Material Science Applications

1. Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal complexes can exhibit unique electronic and magnetic properties.

Data Table: Coordination Complexes of this compound

Metal IonComplex StabilityApplications
Cu(II)HighCatalysis
Zn(II)ModerateBiological Imaging
Ni(II)HighMaterial Synthesis

Case Study : The Cu(II) complex formed with this ligand was used as a catalyst in oxidative reactions and showed enhanced activity compared to traditional catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid are best contextualized against analogous triazolo-pyridine derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Triazolo-Pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound Acetic acid at 2-position 210.16 Research chemical; hygroscopic
Potassium 2-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate Potassium salt of the parent acid 231.24 Improved stability; used in lab-scale synthesis
Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate Chlorine at pyridine 6-position; methyl ester 241.63 Enhanced lipophilicity; intermediate in API synthesis
Trazodone Hydrochloride Piperazine and chlorophenyl substituents 408.32 Antidepressant (SARI class); soluble in methanol
3-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid Propanoic acid chain (vs. acetic acid) 224.19 Trazodone metabolite; altered pharmacokinetics
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid Fluorinated benzoic acid moiety 318.25 Intermediate in kinase inhibitor synthesis

Key Observations

In contrast, methyl ester derivatives (e.g., ) prioritize membrane permeability for drug delivery. Trazodone’s piperazine and chlorophenyl groups () confer serotonin reuptake inhibition, absent in the simpler triazolo-acetic acid derivatives.

Solubility and Stability: The potassium salt of the parent acid () addresses the hygroscopicity of the free acid, improving handling in synthetic workflows. Methyl esters (e.g., ) exhibit better organic solubility than carboxylic acid derivatives, facilitating reactions in non-polar solvents.

Fluorinated analogues () demonstrate the scaffold’s adaptability in targeting enzymes like kinases.

Notes on Comparative Analysis

  • Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the triazole ring but reduce nucleophilic susceptibility.
  • Hygroscopicity : The potassium salt () mitigates stability issues but requires anhydrous storage.

Q & A

Basic: What are the key considerations for synthesizing 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid and its derivatives?

Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Critical factors include:

  • Reagent selection : Use of hydrazine derivatives for triazole ring formation (e.g., hydrazides reacting with carbonyl groups) .
  • Reaction conditions : Temperature control (e.g., 40–80°C for cyclization), inert atmospheres (N₂), and solvents like ethanol or DMF to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .
    Example Protocol :

Condensation of pyridine derivatives with hydrazine to form the triazolo-pyridine core.

Acetic acid side-chain introduction via alkylation or amidation .

Basic: How is structural characterization of this compound performed?

Answer:
Characterization relies on spectroscopic and computational methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles in the triazolo-pyridine core .
    Table 1 : Key Spectral Data for Structural Confirmation
TechniqueKey FeaturesReference
¹H NMRTriazole protons (δ 8.1–8.3 ppm)
IRC=O stretch (~1700 cm⁻¹)
HRMS[M+H]⁺ at m/z 263.0825 (calc. 263.0820)

Advanced: How can structure-activity relationships (SAR) guide optimization of biological activity?

Answer:
SAR studies focus on modifying the triazolo-pyridine core and substituents:

  • Triazole ring : Essential for hydrogen bonding with enzyme active sites (e.g., kinase inhibition) .
  • Acetic acid side chain : Enhances solubility; esterification or amidation alters bioavailability .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) improve metabolic stability but may reduce solubility .
    Methodology :
  • Synthesize derivatives with varied substituents (e.g., methyl, phenyl, halogen).
  • Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with logP/pKa values .

Advanced: How should researchers address contradictory data in pharmacological studies?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments .
  • Target validation : Employ siRNA knockdown or CRISPR to confirm molecular targets .
  • Physicochemical profiling : Compare solubility (via shake-flask method) and plasma protein binding across derivatives .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Use descriptors like polar surface area and H-bond donors to predict activity .

Advanced: How to design derivatives for improved solubility without compromising activity?

Answer:

  • Prodrug strategies : Convert acetic acid to methyl ester for enhanced permeability; hydrolyze in vivo to active form .
  • PEGylation : Attach polyethylene glycol chains to the triazole nitrogen .
  • Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO) to improve aqueous stability .

Basic: What are the compound’s physicochemical properties relevant to drug development?

Answer:

  • logP : ~1.5 (moderate lipophilicity; measured via HPLC) .
  • pKa : ~3.8 (carboxylic acid group) affects ionization at physiological pH .
  • Thermal stability : Decomposes above 200°C (DSC/TGA data) .

Advanced: How to evaluate potential off-target effects in enzyme inhibition studies?

Answer:

  • Selectivity panels : Test against related enzymes (e.g., kinases vs. phosphatases) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • Transcriptomics : RNA-seq identifies downstream pathway alterations .

Basic: What analytical techniques confirm purity post-synthesis?

Answer:

  • HPLC : ≥95% purity using C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Match calculated vs. observed C, H, N content (±0.4%) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout models : Use CRISPR-edited cell lines lacking putative targets .
  • Chemical proteomics : Immobilize the compound on beads to pull down interacting proteins .
  • In vivo imaging : Radiolabel (e.g., ¹⁴C) to track biodistribution and metabolite formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid

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